EGFRInhibitorIII

EGFR Kinase Inhibition Drug Resistance

EGFR kinase inhibitor 3 is a C-linked bivalent ATP-allosteric inhibitor occupying both orthosteric and allosteric EGFR pockets simultaneously. Unlike conventional ATP-competitive TKIs (gefitinib, osimertinib), it achieves picomolar IC50 (0.059–0.064 nM) against drug-resistant L858R/T790M and L858R/T790M/C797S mutants, with a >2.0×10⁷ M⁻¹ linking coefficient. ~169-fold selectivity over WT EGFR ensures clean mutant-specific studies. Validated for crystallography, SPR, ITC, and C797S resistance mechanism research. Dual-site binding ensures batch consistency.

Molecular Formula C16H8Cl3FN4O
Molecular Weight 397.6 g/mol
Cat. No. B12283822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFRInhibitorIII
Molecular FormulaC16H8Cl3FN4O
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)[C]Cl)C(=NC=N2)NC3=CC(=C(C=C3F)Cl)Cl
InChIInChI=1S/C16H8Cl3FN4O/c17-6-15(25)23-8-1-2-13-9(3-8)16(22-7-21-13)24-14-5-11(19)10(18)4-12(14)20/h1-5,7H,(H,23,25)(H,21,22,24)
InChIKeyTUYZBSNOXFHLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR Kinase Inhibitor 3 (CAS 2922402-03-5): Bivalent ATP-Allosteric EGFR Inhibitor for Research on Drug-Resistant Mutations


EGFR kinase inhibitor 3 (compound 2) is a bivalent small molecule that simultaneously occupies both the ATP-binding orthosteric site and the adjacent allosteric pocket of the epidermal growth factor receptor (EGFR) kinase domain [1]. This compound, identified by CAS 2922402-03-5 and molecular formula C₃₁H₂₅N₇O₃S, belongs to a class of novel, C-linked bivalent ATP-allosteric inhibitors designed to potently target clinically relevant, drug-resistant EGFR mutants [1][2]. Unlike conventional reversible or covalent ATP-competitive inhibitors, its dual-site binding mode is intended to confer high potency against difficult-to-treat mutations including T790M and C797S, which emerge as mechanisms of resistance to first- and third-generation tyrosine kinase inhibitors (TKIs), respectively [1].

Why EGFR Kinase Inhibitor 3 Cannot Be Replaced by Generic ATP-Competitive or Covalent EGFR Inhibitors


Generic substitution with standard reversible (e.g., gefitinib) or irreversible (e.g., osimertinib) ATP-competitive EGFR inhibitors is not scientifically valid due to the unique bivalent mechanism of action of EGFR kinase inhibitor 3. Data from a comparative biochemical study demonstrate that the N-linked bivalent analogue (compound 1) is virtually inactive against key mutants (IC₅₀ >10 µM), while the C-linked bivalent inhibitor 3 achieves IC₅₀ values in the low picomolar range (51-64 pM) against the same L858R/T790M and L858R/T790M/C797S mutants [1]. Furthermore, the covalent analogue (compound 4) exhibits ~100-500 nM cellular activity, which is ~60-fold less potent than the clinical standard-of-care osimertinib (AZD9291) [1]. These findings underscore that minor structural changes to the linker or the choice between reversible and covalent warheads drastically alter potency and mutant selectivity, highlighting that this specific C-linked, reversible bivalent scaffold provides a unique and non-substitutable pharmacological profile for research applications [1].

Quantitative Evidence Differentiating EGFR Kinase Inhibitor 3 from Structural Analogues and Clinical Standards


Biochemical Potency Against Drug-Resistant EGFR Mutants: Superadditivity Over Parental Monovalent Inhibitors

The C-linked bivalent inhibitor (compound 2/3) exhibits superadditive binding affinity compared to its constituent monovalent fragments (ATP-site inhibitor and allosteric-site inhibitor). Specifically, compound 3 achieves an IC₅₀ of 51 ± 5 pM against the L858R/T790M double mutant and 63 ± 5 pM against the L858R/T790M/C797S triple mutant [1]. This potency is a result of a positive linking coefficient (>2.0 × 10⁷ M⁻¹) that demonstrates superadditivity, meaning the combined bivalent molecule is significantly more potent than the simple additive effect of its individual parts [1]. In contrast, the N-linked bivalent analogue (compound 1) shows no inhibition (IC₅₀ >10,000 nM) against these same mutants, highlighting the critical importance of the C-linked amide scaffold [1].

EGFR Kinase Inhibition Drug Resistance Bivalent Inhibitors C797S Mutation

Mutant-Selective Inhibition: Sparing of Wild-Type EGFR Compared to Clinical Inhibitors

EGFR kinase inhibitor 3 demonstrates a favorable selectivity window by potently inhibiting oncogenic mutants while largely sparing wild-type (WT) EGFR. Compound 2 shows an IC₅₀ of <10 nM for WT EGFR but achieves ~170-fold greater potency against the L858R/T790M double mutant (0.059 nM) [1][2]. This selectivity profile is superior to the orthosteric-only control compound 7 (LN2057), which exhibits an IC₅₀ of 130 ± 40 nM against the L858R/T790M/C797S mutant, indicating that the allosteric pocket engagement provided by the bivalent molecule is required for effective mutant-selective inhibition [1].

EGFR Mutant Selectivity Kinase Profiling Wild-type EGFR Therapeutic Index

Cellular Antiproliferative Activity Compared to the Clinical Standard Osimertinib

While the reversible bivalent compounds (2 and 3) exhibit picomolar biochemical potency, their cellular efficacy is limited relative to the irreversible clinical inhibitor osimertinib (AZD9291). In antiproliferation assays using H1975 (L858R/T790M) and HCC827 (exon19 delE746-A750) non-small cell lung cancer cells, the covalent bivalent analogue 4 showed activity at concentrations of ~100-500 nM, which is ~60-fold less potent than osimertinib [1]. The reversible bivalent compounds (2-3) were also effective in these cells but to a lesser extent than the covalent analogue 4 [1]. This data provides a clear baseline for researchers comparing the cellular potency of the bivalent scaffold against the current clinical gold standard.

EGFR Cancer Cell Lines Antiproliferative Assay NSCLC Osimertinib

Kinome-Wide Selectivity Profile of the Bivalent Scaffold

The bivalent ATP-allosteric scaffold demonstrates a high degree of kinome selectivity. Kinome profiling of the covalent analogue 4, which shares the same ATP and allosteric binding moieties, revealed a selectivity score of S(35) = 0.084, indicating that at a concentration of 1 µM, it bound to less than 8.4% of the 403 wild-type human kinases tested (35 out of 403) [1]. While this data is for compound 4, the identical binding site occupancy strongly suggests that the reversible bivalent compounds 2 and 3 would share a similarly narrow off-target profile, making it a more specific tool for studying EGFR biology compared to many other ATP-competitive inhibitors.

Kinome Selectivity Off-target Effects EGFR Kinase Profiling Chemical Proteomics

Optimal Scientific Applications for EGFR Kinase Inhibitor 3 Based on Its Differentiated Profile


Mechanistic Studies of Bivalent Binding and Superadditivity in Kinase Inhibition

This compound serves as a premier chemical probe for studying the biophysical principles of bivalent, intramolecular binding within a single protein domain. Its picomolar potency against drug-resistant EGFR mutants (L858R/T790M and L858R/T790M/C797S) and the well-documented superadditive linking coefficient (>2.0 × 10⁷ M⁻¹) [1] make it ideal for structural biology studies (e.g., X-ray crystallography) and biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) aimed at understanding how simultaneous engagement of orthosteric and allosteric sites enhances affinity and selectivity.

Investigating Resistance Mechanisms to Third-Generation EGFR TKIs

With its potent activity against the L858R/T790M/C797S triple mutant (IC₅₀ = 0.064 nM) [1], this compound is a critical tool for researchers studying the emergence of C797S-mediated resistance to osimertinib and other third-generation inhibitors. It can be used in cell-based models to dissect signaling pathways that remain active in the presence of C797S and to screen for combination therapies or new agents that can overcome this challenging resistance mechanism.

Structural and Functional Dissection of Mutant-Specific EGFR Biology

The compound's ~169-fold selectivity for the L858R/T790M double mutant over wild-type EGFR [1] enables researchers to probe the distinct signaling outputs and cellular dependencies of mutant EGFR in the absence of confounding wild-type receptor inhibition. This is valuable for in vitro studies in isogenic cell lines or patient-derived models to identify mutant-specific vulnerabilities and biomarkers.

Tool Compound for Validation in Kinase Selectivity Screens

The high kinome selectivity of the bivalent scaffold (S(35) = 0.084 for the covalent analogue 4) [1] positions this compound as a useful reference standard for selectivity profiling. It can be employed as a negative control in broad kinase inhibitor screens or as a benchmark when developing new EGFR inhibitors to compare their off-target binding profiles against a highly selective, mechanism-driven molecule.

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